4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
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Overview
Description
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is significant in cancer therapy.
Biology: It is used in biological assays to study cell proliferation and apoptosis.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile involves its interaction with molecular targets such as FGFRs. The compound inhibits the FGFR signaling pathway, which is crucial in regulating cell growth, differentiation, and survival . By binding to the receptor, it prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
4-Methoxy-1H-pyrrolo[2,3-b]pyridine: A closely related compound with a methoxy group at a different position.
Uniqueness
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural feature enhances its binding affinity to FGFRs and its potential as a therapeutic agent in cancer treatment.
Biological Activity
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.
- Molecular Formula : C₉H₈N₂O
- Molecular Weight : 176.172 g/mol
- CAS Number : 1260386-45-5
- Density : 1.3 g/cm³
- Boiling Point : 383.2 °C
- Flash Point : 185.6 °C
These properties indicate that the compound has a stable structure conducive to biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor proliferation and survival.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-c]pyridine, including this compound, exhibit significant anticancer properties:
- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. For example, compounds similar to this structure have demonstrated IC₅₀ values in the nanomolar range against FGFRs, leading to reduced viability of cancer cells and induction of apoptosis .
- Mechanism Insights : The compound's mechanism involves the inhibition of FGFR signaling pathways, which are frequently upregulated in cancers. In vitro studies have demonstrated that treatment with this compound results in decreased migration and invasion capabilities of cancer cells .
Other Biological Activities
In addition to its anticancer effects, this compound exhibits:
- Antimicrobial Properties : Some studies suggest that pyrrolo[3,2-c]pyridine derivatives possess antimicrobial activity against various pathogens .
- Neuroprotective Effects : There is emerging evidence supporting the potential use of this compound in treating neurodegenerative diseases due to its ability to modulate neuroinflammatory responses .
Case Studies
- Study on FGFR Inhibition :
- Neuroprotective Potential :
Data Tables
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-13-9-8-6(4-10)5-12-7(8)2-3-11-9/h2-3,5,12H,1H3 |
InChI Key |
KSQJAHMDPPSLPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1C(=CN2)C#N |
Origin of Product |
United States |
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